molecular formula C11H18N4O3 B13394826 (2S)-N-[(3R)-1-(carbamoylmethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide

(2S)-N-[(3R)-1-(carbamoylmethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide

Cat. No.: B13394826
M. Wt: 254.29 g/mol
InChI Key: QXHVGEXNEZRSGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

PAOPA is synthesized through a series of chemical reactions involving the coupling of specific amino acids and subsequent modifications. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of PAOPA involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

PAOPA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the PAOPA molecule .

Scientific Research Applications

PAOPA has a wide range of scientific research applications, including:

    Chemistry: PAOPA is used as a model compound in studies involving allosteric modulation and receptor binding.

    Biology: It is employed in research on neurotransmission and receptor signaling pathways.

    Medicine: PAOPA has shown therapeutic potential in preclinical studies for treating neuropsychiatric disorders such as schizophrenia and Parkinson’s disease.

    Industry: PAOPA is used in the development of novel pharmaceuticals targeting dopaminergic systems

Mechanism of Action

PAOPA exerts its effects through an allosteric modulation mechanism. It binds to a site on the dopamine D2 receptor that is distinct from the endogenous ligand-binding site. This binding modulates the receptor’s activity, enhancing the binding of dopamine and influencing downstream signaling pathways. Key molecular targets include G protein-coupled receptor kinases (GRKs), arrestins, and extracellular signal-regulated kinases (ERKs) .

Comparison with Similar Compounds

PAOPA is compared with other similar compounds, such as prolyl-leucyl-glycinamide and its analogs. The uniqueness of PAOPA lies in its potent allosteric modulation of dopamine D2 receptors, which distinguishes it from other compounds targeting the same receptor. Similar compounds include:

PAOPA’s unique properties make it a promising candidate for further research and development in neuropsychiatric therapeutics.

Properties

Molecular Formula

C11H18N4O3

Molecular Weight

254.29 g/mol

IUPAC Name

N-[1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17)

InChI Key

QXHVGEXNEZRSGG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N

Origin of Product

United States

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